molecular formula C12H17NO B1625584 4-Benzyl-2-methylmorpholine CAS No. 32730-38-4

4-Benzyl-2-methylmorpholine

Cat. No. B1625584
CAS RN: 32730-38-4
M. Wt: 191.27 g/mol
InChI Key: IZIHKVIKLYFELH-UHFFFAOYSA-N
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Description

4-Benzyl-2-methylmorpholine is an organic compound with the molecular formula C12H17NO . It is a derivative of morpholine, a common motif in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of morpholines, including 4-Benzyl-2-methylmorpholine, has been a subject of significant research due to their widespread availability in natural products and biologically relevant compounds . A series of 4-benzyl-4-methylmorpholinium salts have been synthesized producing morpholinium ionic liquids with inorganic (chloride, nitrate, tetrafluoroborate, hydrogen sulphate) and organic (formate, acetate, methoxyacetate, 2- (2-methoxyethoxy)acetate, hexanoate, octanoate, dodecyl sulphate, 2-ethylbutyrate, lactate, crotonate, maleate, salicylate, saccharinate) anions .


Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-methylmorpholine can be analyzed using various techniques. The molecular formula is C12H17NO, and the molecular weight is 191.27 g/mol . The structure can be visualized using a structural formula editor and a 3D model viewer .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-2-methylmorpholine can be determined using various techniques. The properties include its molecular formula, molecular weight, melting point, boiling point, density, and toxicity information .

Safety And Hazards

The safety data sheet for 4-Benzyl-2-methylmorpholine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future research directions could involve the synthesis of novel derivatives of 4-Benzyl-2-methylmorpholine and their potential applications. For instance, a study has reported the synthesis of novel N-Methylmorpholine-Substituted Benzimidazolium Salts as potential α-Glucosidase inhibitors . Another study reported the comparative study on Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline and Morpholinium 2-Chloro-4-Nitrobenzoate Doped in Nematic Liquid Crystals E7 .

properties

IUPAC Name

4-benzyl-2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-11-9-13(7-8-14-11)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIHKVIKLYFELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485245
Record name 4-Benzyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-2-methylmorpholine

CAS RN

32730-38-4
Record name 4-Benzyl-2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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